molecular formula C15H15BrN2O2 B5644487 2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B5644487
M. Wt: 335.20 g/mol
InChI Key: HRFACMDLMQEMMZ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that features a brominated phenoxy group and a pyridinylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-4-methylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base to form 2-(2-bromo-4-methylphenoxy)acetic acid.

    Amidation: Finally, the acetic acid derivative is coupled with pyridin-4-ylmethylamine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Hydrogen gas over palladium on carbon (Pd/C) at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(2-azido-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide.

    Oxidation: Formation of 2-(2-bromo-4-carboxyphenoxy)-N-(pyridin-4-ylmethyl)acetamide.

    Reduction: Formation of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Chemical Biology: The compound can be employed in the development of chemical tools for the modulation of biological pathways.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The brominated phenoxy group can interact with hydrophobic pockets, while the pyridinylmethyl acetamide moiety can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(2-fluoro-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(2-iodo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity towards certain biological targets compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-11-2-3-14(13(16)8-11)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFACMDLMQEMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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